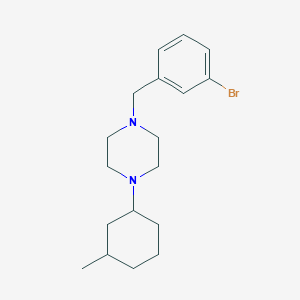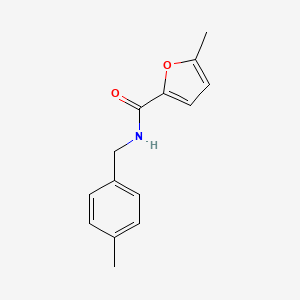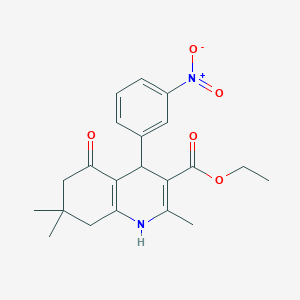![molecular formula C18H14N4 B10889452 2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10889452.png)
2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline. This compound is part of a broader class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the desired triazoloquinazoline via a Dimroth-like rearrangement . Another approach includes the use of orthoesters in solvent-free conditions or in absolute ethanol to form the triazoloquinazoline core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as phase-transfer catalysis, microwave-assisted reactions, and metal-mediated reactions, can be applied to scale up the production .
化学反応の分析
Types of Reactions
2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the triazole or quinazoline rings, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
作用機序
The mechanism of action of 2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets. The compound can form hydrogen bonds and has high dipole moments, allowing it to interact with biomolecular targets such as adenosine and benzodiazepine receptors . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazoline: Another isomeric form with similar biological activities.
1,2,4-Triazolo[1,5-a]quinazoline: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-a]quinazoline: Exhibits significant cytotoxic activities.
Uniqueness
2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific structural configuration, which imparts distinct biological activities and chemical properties. Its ability to form stable hydrogen bonds and its high dipole moments make it particularly effective in interacting with various molecular targets .
特性
分子式 |
C18H14N4 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
2-(2-phenylcyclopropyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14N4/c1-2-6-12(7-3-1)14-10-15(14)17-20-18-13-8-4-5-9-16(13)19-11-22(18)21-17/h1-9,11,14-15H,10H2 |
InChIキー |
QXEYATMVHAUKCN-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2=NN3C=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10889381.png)
![5-{[3-(Ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10889384.png)
![N~1~-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10889385.png)

![4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B10889393.png)

![4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10889408.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](thiophen-2-yl)methanone](/img/structure/B10889411.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10889430.png)

![ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889439.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide](/img/structure/B10889441.png)
![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889444.png)
![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxy-2-nitrophenyl)prop-2-enamide](/img/structure/B10889450.png)
